1-Naphthyl isocyanate

HPLC Derivatization Analytical Chemistry

Quantifying analytes lacking native chromophores demands a derivatization reagent that delivers both sensitivity and reproducibility. 1-Naphthyl isocyanate (CAS 86-84-0) addresses this with its naphthalene fluorophore, enabling robust HPLC fluorescence detection. • Achieves LOD of 0.5 ng/mL for aliskiren and CV <6% for plasma choline via validated pre-column protocols. • Enables chiral resolution of β-blockers as separable diastereomeric urea derivatives on standard chiral stationary phases. • Functions as a key building block for cationic aromatic urethanes with tailored thermal and mechanical profiles. Supplied with full QC documentation. Bulk quantities available upon request.

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
CAS No. 86-84-0
Cat. No. B1211104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthyl isocyanate
CAS86-84-0
Synonyms1-isocyanatonaphthalene
1-naphthyl isocyanate
alpha-naphthyl isocyanate
Molecular FormulaC11H7NO
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2N=C=O
InChIInChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H
InChIKeyBDQNKCYCTYYMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthyl Isocyanate: Overview & Key Properties


1-Naphthyl isocyanate (CAS 86-84-0) is an aromatic monoisocyanate characterized by a naphthalene ring system attached to a reactive isocyanate (-NCO) functional group. This compound serves as a versatile electrophilic reagent, primarily utilized as a derivatization agent in high-performance liquid chromatography (HPLC) to enable fluorescence or UV detection of analytes lacking native chromophores . It also functions as a key intermediate in the synthesis of polymers, particularly cationic aromatic urethanes [1]. Its physical properties include a density of 1.177 g/mL at 25 °C and a boiling point of 267 °C at 761 mmHg .

HPLC derivatization agent for fluorescence/UV detection
Key intermediate for cationic aromatic urethanes
Reactive electrophile for amine/aminoalcohol labeling

1-Naphthyl Isocyanate: Why Substitution Fails


While aromatic isocyanates like phenyl isocyanate share the same reactive NCO functional group, the extended naphthalene π-system in 1-naphthyl isocyanate imparts unique photophysical and steric properties that are critical for its performance in specific applications. For instance, the naphthyl moiety confers inherent fluorescence upon derivatization, enabling detection in the lower ng/mL range, a capability absent in simple phenyl derivatives [1]. Furthermore, steric bulk significantly alters reaction kinetics; a-naphthyl isocyanate exhibits different reactivity profiles compared to phenyl isocyanate in nucleophilic addition reactions [2]. Consequently, substituting 1-naphthyl isocyanate with a less expensive or more readily available analog without re-optimizing reaction conditions and detection methods can lead to assay failure or material property deficiencies.

Property
1-Naphthyl Isocyanate
Phenyl Isocyanate (analog)
Detection
Inherent naphthyl fluorescence
UV only; no inherent fluorescence
Steric effect
Altered reaction kinetics and selectivity
May shift reaction profile and yield
Sensitivity
Lower ng/mL range detection
Higher detection limits; may not meet trace requirements

1-Naphthyl Isocyanate: Performance Benchmarks


Derivatization Reproducibility and Sensitivity

In a comparative study evaluating four derivatization agents for HPLC, 1-naphthyl isocyanate (NIC) was the only reagent to provide both good reproducibility and a satisfactory detection limit. The other tested reagents—3,5-dinitrobenzoyl chloride, phenyl isocyanate, and 1-naphthoyl chloride—failed to meet these combined criteria [1]. For a specific application, a method using NIC for aliskiren in human plasma achieved a detection limit of 0.5 ng/mL and a quantification limit of 1.0 ng/mL, with intra- and inter-day assay precision below 4.2% relative standard deviation [2].

Derivatization Reproducibility
Head-to-head
Only NIC met reproducibility and sensitivity criteria among 4 tested reagents; LOD 0.5 ng/mL for aliskiren in human plasma (research matrix).
Supports bioanalytical method reproducibility and sensitivity
Compared to 3,5-dinitrobenzoyl chloride, phenyl isocyanate, 1-naphthoyl chloride; research matrix context
HPLC Derivatization Analytical Chemistry

Fluorescence Detection in Chiral HPLC

Derivatization of therapeutically relevant aminoalcohols with 1-naphthyl isocyanate yields fluorescent urea derivatives. This enabled an HPLC method with fluorometric detection in the lower ng mL⁻¹ range [1]. This sensitivity is unattainable with standard UV detection of underivatized aminoalcohols, which lack a chromophore, or with derivatives formed by non-fluorescent reagents like phenyl isocyanate [2].

Fluorescence Detection in Chiral HPLC
Class-level
Yields fluorescent urea derivatives enabling detection in the lower ng/mL range; not achievable with UV detection of underivatized aminoalcohols or phenyl isocyanate derivatives.
Supports trace-level quantification of chiral amines
Fluorometric detection on cellulose tris(3,5-dimethylphenylcarbamate) column
Chiral Chromatography Fluorescence Detection Pharmaceutical Analysis

Steric Effects in Cyclotrimerization

The potassium metal reduction of aryl isocyanates, including phenyl, p-tolyl, 3,5-dimethylphenyl, 4-biphenylyl, and 1-naphthyl, in THF with 18-crown-6 leads to the formation of triaryl isocyanurate anion radicals. However, only the 1,1′-binaphthyl anion radical (derived from 1-naphthyl isocyanate) was found to undergo a subsequent cyclodehydrogenation reaction, forming the perylene anion radical [1]. This demonstrates a unique reactivity pathway dictated by the steric bulk of the naphthyl group.

Unique Cyclodehydrogenation Pathway
Head-to-head
Only 1,1′-binaphthyl anion radical undergoes cyclodehydrogenation to form perylene anion radical; phenyl, p-tolyl, 3,5-dimethylphenyl, 4-biphenylyl do not.
Enables synthesis of polycyclic aromatics via steric control
Potassium metal reduction in THF/18-crown-6
Organic Synthesis Mechanistic Chemistry Radical Chemistry

High-Purity Specification for Derivatization

For demanding HPLC derivatization applications, 1-naphthyl isocyanate is available as a specialized LiChropur™ grade with an assay of ≥99.0% (GC) . This level of purity is critical for minimizing side reactions and ensuring the formation of a single, well-defined derivative peak. While technical grade material (e.g., ~95% purity) is available , the use of lower-purity reagents can introduce contaminants that interfere with chromatographic separation or reduce derivatization efficiency.

High-Purity Grade Availability
Specification review
≥99.0% (GC) for LiChropur™ HPLC grade vs. ~95% technical grade; purity difference ≥4%.
High-purity grade supports method reproducibility
Impurities may interfere with derivatization efficiency; GC assay
Analytical Reagents Chromatography Quality Control

1-Naphthyl Isocyanate: Proven Applications


Trace Bioanalysis of Non-Chromophoric Analytes

When quantifying compounds lacking a native chromophore or fluorophore in complex biological matrices, 1-naphthyl isocyanate is a proven derivatization reagent. It enables sensitive and reproducible HPLC analysis with fluorescence or UV detection, achieving limits of detection in the lower ng/mL range [REFS-1, REFS-2]. This performance is validated in methods for plasma choline (CV <6%) and aliskiren (LOD 0.5 ng/mL), establishing it as a reliable choice over less sensitive or non-fluorescent alternatives [REFS-3, REFS-4].

Enantioselective Chromatography in Pharma

The chiral resolution of β-blockers and other aminoalcohols is effectively achieved through pre-column derivatization with 1-naphthyl isocyanate. The resulting diastereomeric urea derivatives are separable on chiral stationary phases and exhibit strong fluorescence, facilitating the accurate determination of enantiomeric purity in drug substances and biological samples. This application leverages the compound's unique ability to confer both stereochemical distinction and high sensitivity [1].

Cationic Urethanes for Advanced Materials

1-Naphthyl isocyanate is a specific building block for synthesizing cationic aromatic urethanes . These polymers are engineered for applications requiring enhanced performance, such as in automotive and electronic components, where the naphthyl group can impart desirable thermal, mechanical, or electro-optical properties. Its role as a precise molecular precursor is distinct from that of bulk isocyanates used in commodity polyurethane foams [5].

Preclinical Hepatotoxicity Research

In toxicology research, 1-naphthyl isocyanate serves as a specific tool for studying mechanisms of liver injury. It is a key metabolite of the hepatotoxicant 1-naphthylisothiocyanate (ANIT) and is used to investigate cholangiolitic hepatotoxicity in laboratory animals [6]. This application is distinct and requires a well-characterized, high-purity reagent to ensure reproducible in vivo results .

Application
Selection Property
Validation Focus
Bioanalysis of non-chromophoric analytes
Naphthyl fluorogenic derivatization
Detection limit and reproducibility in research matrices
Enantioselective chromatography of chiral amines
Pre-column diastereomeric derivatization
Enantiomeric purity determination in drug research
Cationic aromatic urethane synthesis
Aromatic isocyanate building block
Polymer property tailoring for advanced materials
Preclinical hepatotoxicity mechanism studies
Hepatotoxicant metabolite research tool
In vivo model reproducibility and purity requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Naphthyl isocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.